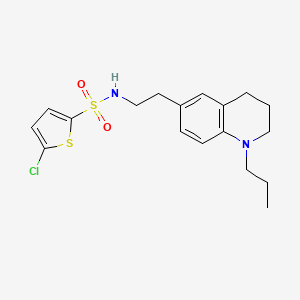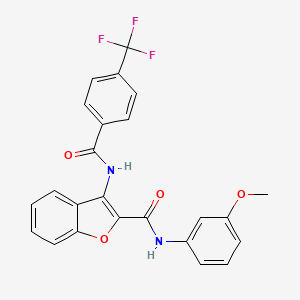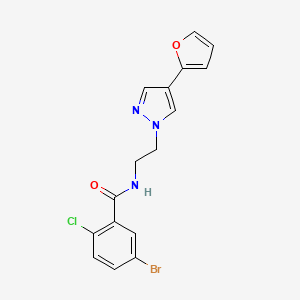
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest for its diverse chemical properties and potential applications in various scientific fields. It features bromine, chlorine, furan, and pyrazole groups, making it a valuable molecule for studying chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available 2-bromo-5-chlorobenzoic acid.
Amidation Reaction: : The acid is converted to 5-bromo-2-chlorobenzoic acid chloride using thionyl chloride, followed by reaction with N-(2-aminoethyl)-4-(furan-2-yl)pyrazole to yield the target compound.
Reaction Conditions: : This process requires anhydrous conditions, a base such as triethylamine, and an inert atmosphere to prevent side reactions.
Industrial Production Methods:
While industrial-scale production details are often proprietary, similar methodologies can be scaled up with appropriate modifications to equipment, solvent recycling, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: : The compound can undergo nucleophilic substitutions, particularly at the bromine or chlorine sites.
Oxidation and Reduction: : The furan ring can be susceptible to oxidation under acidic conditions, while the benzamide can be reduced to corresponding amines.
Cyclization: : The pyrazole and furan moieties make the compound versatile for forming cyclic structures.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or mCPBA.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: : Furan ring oxidized to dihydrofuran derivatives.
Reduction Products: : Reduction of amide to primary amine.
Substitution Products: : New compounds where bromine or chlorine are replaced by different nucleophiles.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: : Investigated for its potential as a biochemical probe due to its ability to bind to specific proteins or nucleic acids.
Medicine: : Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: : Utilized in material science for the synthesis of advanced polymers and functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is often determined by its interaction with biological targets:
Molecular Targets: : It can bind to enzymes or receptors with high specificity, modulating their activity.
Pathways Involved: : The compound may interfere with signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
5-bromo-2-chlorobenzamide: : Lacks the furan and pyrazole groups, making it less complex and less reactive.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: : Without halogen substitutions, it has different reactivity and biological profiles.
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)aniline: : Substituting benzamide with aniline alters the electron distribution and hence the reactivity.
Uniqueness:
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide stands out due to its halogen substitutions and fused heterocyclic rings, which enhance its chemical versatility and potential for diverse biological activities.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c17-12-3-4-14(18)13(8-12)16(22)19-5-6-21-10-11(9-20-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENLUGIRFJFBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)
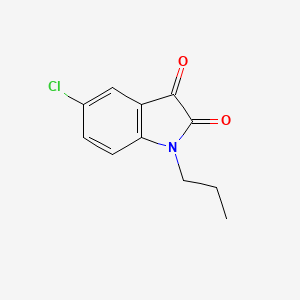
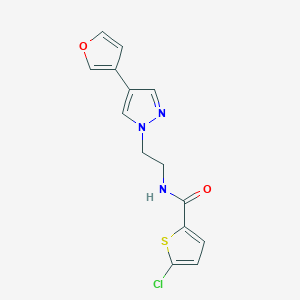
![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)
![N-(2,4-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2994936.png)
![1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2994938.png)

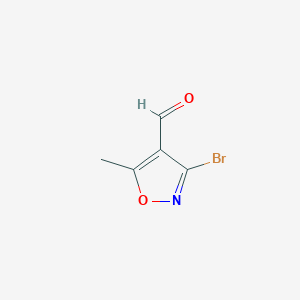
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
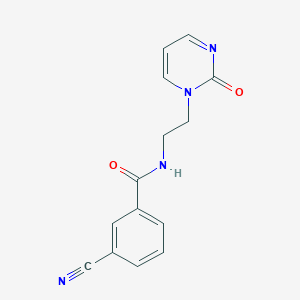
![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)
